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molecular formula C21H26N8OS B8546779 8-Benzylamino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine CAS No. 78552-37-1

8-Benzylamino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine

Cat. No. B8546779
M. Wt: 438.6 g/mol
InChI Key: VHUDRBVSGPPPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518596

Procedure details

1.9 gm (0.005 mol) of 8-methylthio-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido-[5,4-d]-pyrimidine (m.p.: 253°-255° C.) were heated with 25 ml of benzylamine for about one hour at 150° C. Subsequently, the excess amine was largely distilled off in vacuo, the residue was taken up in about 150 ml of water, and the solution was adjusted to pH 7 with dilute hydrochloric acid. The precipitated reaction product was suction-filtered off, washed with water and dried.
Name
8-methylthio-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido-[5,4-d]-pyrimidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[C:8]2[N:9]=[C:10]([N:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[N:11]=[C:12]([N:13]3[CH2:18][CH2:17][S:16](=[O:19])[CH2:15][CH2:14]3)[C:7]=2[N:6]=[CH:5][N:4]=1.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([NH:33][C:3]1[C:8]2[N:9]=[C:10]([N:20]3[CH2:21][CH2:22][NH:23][CH2:24][CH2:25]3)[N:11]=[C:12]([N:13]3[CH2:14][CH2:15][S:16](=[O:19])[CH2:17][CH2:18]3)[C:7]=2[N:6]=[CH:5][N:4]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
8-methylthio-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido-[5,4-d]-pyrimidine
Quantity
1.9 g
Type
reactant
Smiles
CSC1=NC=NC2=C1N=C(N=C2N2CCS(CC2)=O)N2CCNCC2
Name
Quantity
25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequently, the excess amine was largely distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The precipitated reaction product
FILTRATION
Type
FILTRATION
Details
was suction-filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=NC=NC2=C1N=C(N=C2N2CCS(CC2)=O)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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